VU0409106

描述

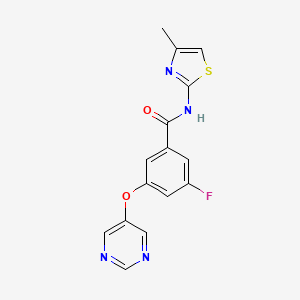

Structure

3D Structure

属性

IUPAC Name |

3-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-5-pyrimidin-5-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O2S/c1-9-7-23-15(19-9)20-14(21)10-2-11(16)4-12(3-10)22-13-5-17-8-18-6-13/h2-8H,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVLPJHYYFHCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)F)OC3=CN=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276617-62-9 | |

| Record name | VU-0409106 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1276617629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VU-0409106 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J65UDU5WEA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VU0409106

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0409106 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). This document provides a comprehensive overview of its mechanism of action, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its interaction with the mGlu5 signaling pathway. This compound acts by binding to an allosteric site within the seven-transmembrane domain of the mGlu5 receptor, distinct from the orthosteric glutamate binding site. This binding event does not directly inhibit the receptor but rather decreases its response to glutamate, thereby attenuating downstream signaling cascades. The primary signaling pathway affected is the Gαq/11-protein coupled cascade, leading to a reduction in phospholipase C (PLC) activation and subsequent intracellular calcium mobilization. Preclinical studies have demonstrated the efficacy of this compound in rodent models of anxiety, highlighting its therapeutic potential.

Introduction

Metabotropic glutamate receptor 5 (mGlu5), a Class C G-protein coupled receptor (GPCR), is a key player in excitatory neurotransmission in the central nervous system. Its involvement in various neurological and psychiatric disorders has made it an attractive target for drug discovery. Allosteric modulation of mGlu5 offers a promising therapeutic strategy, providing greater subtype selectivity and a more nuanced regulation of receptor function compared to orthosteric ligands. This compound has emerged as a valuable tool compound for studying the physiological and pathological roles of mGlu5. This guide delves into the core mechanism of action of this compound, presenting a detailed analysis for researchers and drug development professionals.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Species | Assay Type | Value | Reference |

| IC50 | Rat | Calcium Mobilization | 24 nM | [1] |

| IC50 | Human | Calcium Mobilization | 49 nM | [2] |

| Ki | Rat | Radioligand Binding ([3H]MPEP) | 6.8 nM | [3] |

Table 1: In Vitro Potency and Affinity of this compound

| Parameter | Species | Dose | Metric | Value | Reference |

| Brain Penetration | Mouse | 10 mg/kg (i.p.) | Brain-to-Plasma Ratio | ~1 | [1] |

| Anxiolytic Efficacy | Mouse | 10, 32 mg/kg (i.p.) | % Reduction in Marbles Buried | Significant | [3] |

Table 2: In Vivo Pharmacokinetic and Efficacy Data for this compound

Mechanism of Action: Allosteric Modulation of mGlu5

This compound functions as a negative allosteric modulator of the mGlu5 receptor. Unlike competitive antagonists that directly block the glutamate binding site, this compound binds to a distinct allosteric site located within the transmembrane domain of the receptor. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate. Consequently, the glutamate-induced activation of the receptor and its downstream signaling pathways are attenuated.

Signaling Pathway

The primary signaling cascade initiated by mGlu5 activation involves the Gαq/11 G-protein. Upon glutamate binding, mGlu5 activates Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC). This cascade ultimately modulates neuronal excitability and synaptic plasticity. Furthermore, mGlu5 activation can also lead to the phosphorylation of the extracellular signal-regulated kinase (ERK).[3][4][5] this compound, by negatively modulating mGlu5, dampens this entire signaling cascade.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

In Vitro Assays

This assay is the primary method for determining the functional potency of mGlu5 modulators.

Principle: Activation of mGlu5 receptors leads to an increase in intracellular calcium concentration. This change can be measured using a calcium-sensitive fluorescent dye. Negative allosteric modulators will inhibit the glutamate-induced calcium response.

Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the rat mGlu5 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.

-

Compound Addition: After dye loading, the cells are washed, and assay buffer is added. This compound or a vehicle control is added to the wells at various concentrations.

-

Glutamate Stimulation: After a brief incubation with the test compound, an EC80 concentration of glutamate is added to stimulate the mGlu5 receptors.

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium, is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The IC50 value for this compound is determined by plotting the inhibition of the glutamate response against the log concentration of this compound and fitting the data to a four-parameter logistic equation.

This assay is used to determine the binding affinity (Ki) of this compound to the mGlu5 receptor allosteric site.

Principle: A radiolabeled ligand that binds to the allosteric site of mGlu5 (e.g., [3H]MPEP) is used. The ability of a non-radiolabeled compound, such as this compound, to displace the radioligand is measured.

Protocol:

-

Membrane Preparation: Membranes are prepared from HEK293 cells expressing the mGlu5 receptor or from rodent brain tissue.

-

Incubation: A fixed concentration of the radioligand ([3H]MPEP) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Radioactivity Measurement: The amount of radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Assay

This behavioral test is used to assess anxiolytic-like activity in rodents.

Principle: Mice have a natural tendency to bury novel objects in their bedding. Anxiolytic compounds reduce this burying behavior.

Protocol:

-

Animal Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiment.

-

Test Arena Preparation: A standard mouse cage is filled with 5 cm of clean bedding. Twenty-five marbles are evenly spaced on the surface of the bedding.

-

Drug Administration: this compound or vehicle is administered to the mice via intraperitoneal (i.p.) injection 30 minutes before the test.

-

Test Procedure: Each mouse is placed individually into the prepared cage and allowed to explore for 30 minutes.

-

Scoring: After the 30-minute session, the mouse is removed, and the number of marbles that are at least two-thirds buried in the bedding is counted.

-

Data Analysis: The number of buried marbles in the this compound-treated group is compared to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound is a well-characterized negative allosteric modulator of the mGlu5 receptor. Its mechanism of action involves binding to an allosteric site on the receptor, leading to an attenuation of the glutamate-induced Gαq/11 signaling cascade. This results in a reduction of intracellular calcium mobilization and downstream cellular effects. The in vitro pharmacological profile of this compound, characterized by its high potency and selectivity, translates to in vivo efficacy in a preclinical model of anxiety. This comprehensive technical guide provides researchers and drug development professionals with the foundational knowledge of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols, to facilitate further investigation into the therapeutic potential of mGlu5 negative allosteric modulation.

References

- 1. Pharmacological evaluation of the adequacy of marble burying as an animal model of compulsion and/or anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. benchchem.com [benchchem.com]

- 4. A combined marble burying-locomotor activity test in mice: a practical screening test with sensitivity to different classes of anxiolytics and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

An In-Depth Technical Guide to VU0409106: A Negative Allosteric Modulator of mGlu5

This technical guide provides a comprehensive overview of VU0409106, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental evaluation of this compound.

Core Compound Information

This compound is a well-characterized tool compound that binds to a known allosteric site on the mGlu5 receptor. Its chemical name is 3-Fluoro-N-(4-methyl-2-thiazolyl)-5-(5-pyrimidinyloxy)benzamide. As a non-competitive antagonist, this compound offers high selectivity for mGlu5, making it a valuable tool for studying the physiological and pathological roles of this receptor. The compound has demonstrated good central nervous system (CNS) exposure and efficacy in preclinical models of anxiety.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species | Value | Assay Type | Reference |

| IC50 | Rat mGlu5 | 24 nM | Calcium Mobilization | |

| Human mGlu5 | 49 nM | Calcium Mobilization | ||

| Ki | mGlu5 | 6.8 nM | [3H]MPEP Binding | |

| Selectivity | Other mGluRs | Inactive at 10 µM | Functional Assays | |

| Panel of 68 other targets | No significant activity at 10 µM | Radioligand Binding |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Route | Dose (mg/kg) | Value | Unit | Reference |

| Brain Concentration (15 min) | IP | 10 | 335 | nM (unbound) | |

| Brain Concentration (1 hr) | IP | 10 | 38 | nM (unbound) | |

| Brain to Plasma Ratio | IP | 10 | ~1 | - |

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

In Vitro Calcium Mobilization Assay

This assay is a primary functional screen to determine the potency of mGlu5 NAMs.

Principle: Activation of the Gq-coupled mGlu5 receptor leads to the release of intracellular calcium. This assay measures the ability of a compound to inhibit the calcium mobilization induced by an EC80 concentration of glutamate.

Methodology:

-

Cell Culture: HEK293A cells stably expressing rat mGlu5 are cultured and plated in 384-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Application: The test compound, such as this compound, is added to the cells.

-

Glutamate Stimulation: After a brief incubation with the test compound, an EC80 concentration of glutamate is added to stimulate the receptor.

-

Signal Detection: The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader.

-

Data Analysis: The IC50 value is calculated by determining the concentration of the test compound that causes a 50% inhibition of the glutamate-induced calcium response.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the mGlu5 receptor.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the allosteric site of the mGlu5 receptor. A commonly used radioligand is [3H]MPEP or a close analog.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the mGlu5 receptor.

-

Assay Incubation: The membranes are incubated with a fixed concentration of the radioligand (e.g., [3H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine) and varying concentrations of the test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Radioactivity Measurement: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The Ki (inhibitory constant) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Mouse Marble Burying Assay

This in vivo behavioral assay is used to assess the anxiolytic-like effects of compounds.

Principle: Mice have a natural tendency to bury novel objects in their bedding. A reduction in this burying behavior is indicative of an anxiolytic effect.

Methodology:

-

Animal Acclimation: Mice are acclimated to the testing room.

-

Test Arena: A standard mouse cage is filled with a deep layer of bedding, and a set number of marbles (e.g., 20) are evenly placed on the surface.

-

Compound Administration: Mice are administered this compound or a vehicle control via intraperitoneal (IP) injection at a specified time before the test.

-

Test Procedure: Each mouse is placed individually in the test arena for a set duration (e.g., 30 minutes).

-

Scoring: After the test period, the number of marbles that are at least two-thirds buried in the bedding is counted.

-

Data Analysis: The number of buried marbles is compared between the compound-treated and vehicle-treated groups to determine the effect of the compound on anxiety-like behavior.

Visualizations

The following diagrams illustrate the mGlu5 signaling pathway and a typical experimental workflow for the characterization of an mGlu5 NAM.

Caption: mGlu5 receptor signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the characterization of an mGlu5 NAM like this compound.

An In-depth Technical Guide to VU0409106: A Potent and Selective mGlu5 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0409106 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). Its discovery has provided a valuable tool for studying the physiological and pathological roles of mGlu5, and it holds potential as a lead compound for the development of therapeutics targeting central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 3-Fluoro-N-(4-methyl-2-thiazolyl)-5-(5-pyrimidinyloxy)benzamide, is a small molecule with a well-defined structure that facilitates its interaction with the mGlu5 receptor.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-Fluoro-N-(4-methyl-2-thiazolyl)-5-(5-pyrimidinyloxy)benzamide | [1] |

| Molecular Formula | C15H11FN4O2S | [1] |

| Molecular Weight | 330.34 g/mol | [1] |

| CAS Number | 1276617-62-9 | [2] |

| SMILES | CC1=CSC(NC(=O)C2=CC(=C(F)C=C2)OC3=CN=CN=C3)=N1 | [2] |

| Solubility | Information not widely available in quantitative terms. Generally soluble in organic solvents like DMSO. | |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

Pharmacological Properties

This compound acts as a negative allosteric modulator of the mGlu5 receptor, meaning it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate.

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Species | Assay | Reference |

| IC50 | 24 nM | Human | Calcium Mobilization | [2][3] |

| IC50 | 49 nM | Human | Not Specified | [1] |

| Mechanism of Action | Negative Allosteric Modulator (NAM) of mGlu5 | - | - | [2] |

| Selectivity | Selective for mGlu5 over a panel of other GPCRs and ion channels | - | - | [1] |

| In Vivo Activity | Anxiolytic effects in a mouse marble burying model | Mouse | Marble Burying Assay | [4] |

| Blood-Brain Barrier Penetration | Yes | Rat, Mouse | Pharmacokinetic studies | [1][2] |

Table 3: Pharmacokinetic Parameters of this compound in CD-1 Mice (10 mg/kg, i.p.)

| Parameter | Value | Reference |

| Brain to Plasma Ratio | ~1 | [2] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by modulating the signaling cascade downstream of the mGlu5 receptor, a G-protein coupled receptor (GPCR) predominantly coupled to Gq/11. As a negative allosteric modulator, this compound reduces the efficacy of glutamate in activating this pathway.

Caption: mGlu5 signaling cascade and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A general synthetic scheme is outlined below, based on related benzamide syntheses.

Caption: A generalized synthetic pathway for this compound.

Detailed Protocol:

-

Step 1: Synthesis of 3-Fluoro-5-(pyrimidin-5-yloxy)benzonitrile. To a solution of 3-fluoro-5-hydroxybenzonitrile and 5-hydroxypyrimidine in a suitable solvent such as DMF, a base like potassium carbonate is added. The reaction mixture is heated to facilitate the nucleophilic aromatic substitution.

-

Step 2: Synthesis of 3-Fluoro-5-(pyrimidin-5-yloxy)benzoic acid. The nitrile group of 3-fluoro-5-(pyrimidin-5-yloxy)benzonitrile is hydrolyzed to a carboxylic acid using a strong base like sodium hydroxide in an aqueous alcohol solution under reflux.

-

Step 3: Synthesis of this compound. The carboxylic acid from step 2 is coupled with 4-methylthiazol-2-amine using a standard peptide coupling reagent such as HATU in the presence of a non-nucleophilic base like DIPEA in a solvent like DMF. Purification is typically performed using column chromatography.

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency of this compound as a negative allosteric modulator of mGlu5.

Materials:

-

HEK293 cells stably expressing the human mGlu5 receptor.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Glutamate (agonist).

-

This compound (test compound).

-

384-well black-walled, clear-bottom microplates.

-

A fluorescence plate reader with automated liquid handling (e.g., FLIPR).

Protocol:

-

Cell Plating: Seed the HEK293-mGlu5 cells into 384-well plates at an appropriate density and incubate overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay:

-

Place the cell plate and the compound plate into the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add the this compound solutions to the cell plate and incubate for a specified time (e.g., 2-15 minutes).

-

Add a sub-maximal concentration (e.g., EC20 or EC80) of glutamate to stimulate the mGlu5 receptor.

-

Record the fluorescence signal over time.

-

-

Data Analysis: The change in fluorescence upon glutamate addition in the presence of this compound is compared to the response with glutamate alone. The IC50 value is calculated from the concentration-response curve.

In Vivo Marble Burying Assay

This assay is used to assess the anxiolytic-like effects of this compound in mice.

Materials:

-

Male CD-1 mice.

-

Standard mouse cages.

-

Bedding material (e.g., corncob).

-

Glass marbles (approximately 1.5 cm in diameter).

-

This compound solution for intraperitoneal (i.p.) injection.

-

Vehicle control solution.

Protocol:

-

Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

-

Dosing: Administer this compound or vehicle via i.p. injection at a specified time before the test (e.g., 30 minutes).

-

Test Arena Preparation: Prepare the test cages by filling them with a 5 cm layer of bedding. Place 20 marbles evenly on the surface of the bedding.

-

Test: Place a single mouse in each prepared cage and leave it undisturbed for 30 minutes.

-

Scoring: After 30 minutes, remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding.

-

Data Analysis: Compare the number of marbles buried by the this compound-treated group to the vehicle-treated group using appropriate statistical tests.

Conclusion

This compound is a well-characterized and valuable pharmacological tool for investigating the mGlu5 receptor. Its potency, selectivity, and CNS penetration make it suitable for both in vitro and in vivo studies. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of modulating mGlu5 signaling.

References

- 1. cdn-links.lww.com [cdn-links.lww.com]

- 2. Discovery of this compound: A negative allosteric modulator of mGlu5 with activity in a mouse model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 4-alkoxy-6-methylpicolinamide negative allosteric modulators of metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mu.menofia.edu.eg [mu.menofia.edu.eg]

The Discovery and Synthesis of VU0409106: A Potent and Selective mGlu5 Negative Allosteric Modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

VU0409106 is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2][3] This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, a summary of its pharmacological data, and a visualization of its mechanism of action within the mGlu5 signaling pathway. This guide is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and medicinal chemistry who are interested in utilizing this compound as a pharmacological tool or in the development of novel mGlu5-targeting therapeutics.

Introduction

The metabotropic glutamate receptor 5 (mGlu5), a G-protein coupled receptor (GPCR), is a key player in the regulation of synaptic plasticity and neuronal excitability.[4] Its dysfunction has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, Fragile X syndrome, and Parkinson's disease.[2] Consequently, mGlu5 has emerged as a promising therapeutic target. Allosteric modulation of mGlu5 offers a more nuanced approach to altering receptor function compared to traditional orthosteric ligands, with the potential for greater subtype selectivity and a more favorable side-effect profile.[5]

This compound was identified through a high-throughput screening campaign and subsequent lead optimization effort at the Vanderbilt Center for Neuroscience Drug Discovery.[1][2] It belongs to an aryl ether series of mGlu5 NAMs and has demonstrated efficacy in a preclinical mouse model of anxiety.[1][2][3]

Discovery and Structure-Activity Relationship (SAR)

The discovery of this compound began with the identification of an aryl ether benzamide hit from a functional cell-based high-throughput screen.[2] A systematic SAR exploration was undertaken to optimize the potency and drug-like properties of the initial hit. Key modifications included variations of the eastern secondary amide group, the central aryl ether core, and the western thiazole moiety. The culmination of this effort was the identification of this compound, which exhibited a favorable balance of potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound and related analogs.

Table 1: In Vitro Potency of this compound and Analogs at Rat mGlu5 [2]

| Compound | R1 | R2 | mGlu5 pIC50 (± SEM) | mGlu5 IC50 (nM) | % Glu Max (± SEM) |

| This compound (24) | H | 6-CH3 | 8.13 ± 0.08 | 7.5 | 1.8 ± 0.4 |

| 28 | H | 5-F | 7.49 ± 0.02 | 33 | 1.2 ± 0.2 |

| 66 | H | 6-CH3 | 7.75 ± 0.13 | 18 | 1.1 ± 0.3 |

| 75 | CH3 | 5-F | 5.35 ± 0.04 | 4470 | 2.6 ± 0.1 |

| 76 | CH3 | 6-CH3 | 7.02 ± 0.06 | 96 | 1.6 ± 0.2 |

| 77 | CF3 | 5-F | 7.61 ± 0.04 | 25 | 1.1 ± 0.1 |

| 78 | CF3 | 6-CH3 | 8.13 ± 0.08 | 7.5 | 1.8 ± 0.4 |

| 79 | CN | 5-F | 7.57 ± 0.08 | 27 | 1.7 ± 0.2 |

| 80 | CN | 6-CH3 | 7.99 ± 0.15 | 10 | 1.6 ± 0.1 |

Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice [2]

| Compound | Plasma Tmax (h) | Plasma Cmax (ng/mL) | Brain Tmax (h) | Brain Cmax (ng/g) | AUCplasma (ng·h/mL) | AUCbrain (ng·h/g) | B/P ratio |

| This compound (24) | 0.25 | 1450 | 0.25 | 1350 | 702 | 696 | 0.99 |

Data obtained following a 10 mg/kg intraperitoneal dose in CD-1 mice.

Synthesis of this compound

The synthesis of this compound can be accomplished through a multi-step sequence starting from commercially available materials. A general synthetic scheme is provided below, followed by a detailed experimental protocol.

General Synthetic Scheme

Caption: General synthetic route for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-((5-methylpyridin-2-yl)oxy)benzonitrile

A mixture of 5-methyl-2-pyridinol, 3-bromobenzonitrile, a suitable copper catalyst (e.g., CuI), a ligand (e.g., a diamine), and a base (e.g., K2CO3 or Cs2CO3) in an appropriate solvent (e.g., DMF or dioxane) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-((5-methylpyridin-2-yl)oxy)benzonitrile.

Step 2: Synthesis of 2-((5-methylpyridin-2-yl)oxy)benzoic acid

2-((5-methylpyridin-2-yl)oxy)benzonitrile is dissolved in a mixture of a suitable alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., NaOH or KOH). The mixture is heated to reflux and the reaction is monitored by TLC or LC-MS until the starting material is consumed. The reaction mixture is then cooled to room temperature and the alcohol is removed under reduced pressure. The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried to yield 2-((5-methylpyridin-2-yl)oxy)benzoic acid.

Step 3: Synthesis of this compound (N-(3-chlorophenyl)-2-((5-methylpyridin-2-yl)oxy)thiazole-4-carboxamide)

To a solution of 2-((5-methylpyridin-2-yl)oxy)benzoic acid in an anhydrous aprotic solvent (e.g., DMF or DCM) is added a coupling agent (e.g., HATU, HBTU, or EDC) and a base (e.g., DIPEA or triethylamine). The mixture is stirred at room temperature for a short period to activate the carboxylic acid. Then, 3-chloroaniline is added and the reaction mixture is stirred at room temperature until completion as monitored by TLC or LC-MS. The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Biological Activity and Mechanism of Action

This compound is a potent and selective negative allosteric modulator of mGlu5. It acts at an allosteric binding site on the receptor, distinct from the orthosteric glutamate binding site, to decrease the affinity and/or efficacy of glutamate.[2]

mGlu5 Signaling Pathway

The canonical signaling pathway for mGlu5 involves its coupling to the Gq/11 G-protein. Activation of mGlu5 by glutamate leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). As a NAM, this compound attenuates this signaling cascade.

Caption: mGlu5 signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Biological Assays

Calcium Mobilization Assay

This assay is used to determine the potency of compounds as modulators of mGlu5 receptor activity by measuring changes in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing rat mGlu5

-

Assay medium: DMEM with 10% dialyzed FBS, 20 mM HEPES, 1 mM sodium pyruvate

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Assay buffer: Hank's balanced salt solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid

-

Glutamate (agonist)

-

This compound or other test compounds

-

384-well black-walled, clear-bottom plates

Procedure:

-

Seed HEK293-rat mGlu5 cells in 384-well plates at a density of 20,000 cells/well in 20 µL of assay medium and incubate overnight at 37°C in 5% CO2.

-

Remove the medium and incubate the cells with 20 µL of 2 µM Fluo-4 AM in assay buffer for 45 minutes at 37°C.

-

Wash the cells by removing the dye solution and adding 20 µL of assay buffer. Incubate for 10 minutes at room temperature.

-

Prepare serial dilutions of the test compounds in DMSO and then dilute into assay buffer.

-

Measure calcium flux using a functional drug screening system (e.g., FDSS7000).

-

Establish a baseline fluorescence reading for approximately 3 seconds.

-

Add the test compound to the cells and measure the response.

-

After 2-3 minutes, add an EC20 concentration of glutamate and measure the response for approximately 2 minutes.

-

Add an EC80 concentration of glutamate and continue reading for another 1.5-2 minutes.

-

Analyze the data to determine the IC50 values for the test compounds.

Marble Burying Test for Anxiolytic Activity

This behavioral test is used to assess anxiety-like and compulsive-like behaviors in mice. Anxiolytic compounds typically reduce the number of marbles buried.[1][2]

Materials:

-

Male CD-1 mice

-

Standard mouse cages

-

Clean bedding material (approximately 5 cm deep)

-

Glass marbles (20 per cage)

-

This compound or other test compounds

-

Vehicle (e.g., 10% Tween 80 in saline)

Procedure:

-

Acclimate the mice to the testing room for at least 30 minutes before the experiment.

-

Prepare the test cages by filling them with 5 cm of fresh bedding and placing 20 marbles evenly on the surface.

-

Administer the test compound (e.g., this compound at various doses) or vehicle to the mice via intraperitoneal (IP) injection.

-

After a predetermined pretreatment time (e.g., 15 minutes), place a single mouse in each prepared cage.

-

Allow the mice to freely explore the cage and interact with the marbles for 30 minutes.

-

After the 30-minute session, carefully remove the mice from the cages.

-

Count the number of marbles that are at least two-thirds buried in the bedding.

-

Analyze the data to determine if the test compound significantly reduces the number of marbles buried compared to the vehicle-treated group.

Conclusion

This compound is a valuable pharmacological tool for studying the role of mGlu5 in the CNS. Its potency, selectivity, and CNS penetrance make it suitable for both in vitro and in vivo investigations. The detailed synthetic and biological protocols provided in this guide should facilitate its use by the broader scientific community. Further research with this compound and related compounds may lead to the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A CONVENIENT PREPARATION OF THIOFORMAMIDE. SYNTHESIS OF THIAZOLE-4-CARBOXYLIC ACID | Semantic Scholar [semanticscholar.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the VU0409106 Binding Site on the mGlu5 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and pharmacological characterization of VU0409106, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). This document details the quantitative data associated with its activity, the experimental protocols for its characterization, and visual representations of key pathways and workflows.

Introduction to this compound and the mGlu5 Receptor

The metabotropic glutamate receptor 5 (mGlu5) is a Class C G protein-coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. It is implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery. Allosteric modulators, which bind to a site topographically distinct from the endogenous glutamate binding site, offer a promising therapeutic strategy with the potential for greater subtype selectivity and a more nuanced modulation of receptor function.

This compound is a potent and selective negative allosteric modulator of mGlu5.[1] It binds within the seven-transmembrane (7TM) domain of the receptor, a common binding pocket for many mGlu5 allosteric modulators.[1] This guide delves into the specifics of this binding interaction and the methodologies used to characterize it.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key data for this compound.

| Compound | Assay Type | Receptor Species | Parameter | Value | Reference |

| This compound | Functional Assay (Calcium Mobilization) | Rat mGlu5 | IC50 | 24 nM | [1] |

| This compound | Functional Assay (Calcium Mobilization) | Human mGlu5 | IC50 | 49 nM | [1] |

Table 1: Functional Potency of this compound on mGlu5 Receptors

The mGlu5 Allosteric Binding Site

This compound binds to a well-characterized allosteric site located within the 7TM domain of the mGlu5 receptor. This pocket is distinct from the orthosteric glutamate binding site located in the extracellular Venus flytrap domain. Site-directed mutagenesis and molecular modeling studies have identified several key amino acid residues that are critical for the binding of various allosteric modulators to this common site.

Key residues in the mGlu5 allosteric binding pocket include:

-

Pro654

-

Tyr658

-

Thr780

-

Trp784

-

Ser808

-

Ala809

While a specific co-crystal structure of this compound with the mGlu5 receptor is not publicly available, it is understood to bind within this common allosteric pocket. The precise interactions are predicted to be governed by a combination of hydrophobic and polar contacts with the aforementioned residues.

Experimental Protocols

The characterization of this compound and its binding site involves several key experimental techniques. Detailed methodologies for these experiments are provided below.

Radioligand Binding Assay for Allosteric Modulator Affinity

This assay is used to determine the binding affinity of a test compound to the allosteric site on the mGlu5 receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the same site.

Objective: To determine the binding affinity (Ki) of this compound for the mGlu5 receptor allosteric site.

Materials:

-

HEK293 cells stably expressing the mGlu5 receptor

-

Cell membrane preparation buffer (e.g., Tris-HCl)

-

Radioligand: [3H]MPEP (a well-characterized mGlu5 NAM)

-

Test compound: this compound

-

Scintillation fluid and counter

Protocol:

-

Membrane Preparation:

-

Culture HEK293-mGlu5 cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of the radioligand ([3H]MPEP).

-

Add increasing concentrations of the unlabeled test compound (this compound) to compete for binding.

-

To determine non-specific binding, add a high concentration of a known non-radiolabeled ligand in a separate set of wells.

-

Add the prepared cell membranes to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Filtration and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay for Functional Activity

This assay measures the ability of a compound to modulate the mGlu5 receptor's response to an agonist by detecting changes in intracellular calcium levels.

Objective: To determine the functional potency (IC50) of this compound as a negative allosteric modulator.

Materials:

-

HEK293 cells stably expressing the mGlu5 receptor

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

mGlu5 receptor agonist (e.g., Glutamate or Quisqualate)

-

Test compound: this compound

-

Fluorescence plate reader with automated liquid handling

Protocol:

-

Cell Plating:

-

Plate HEK293-mGlu5 cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells with assay buffer.

-

Incubate the cells with a calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C in the dark to allow the dye to enter the cells.

-

-

Compound Incubation:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of the test compound (this compound) to the wells and incubate for a short period.

-

-

Agonist Stimulation and Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add a sub-maximal concentration (e.g., EC80) of the mGlu5 agonist to the wells.

-

Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium mobilization.

-

-

Data Analysis:

-

The change in fluorescence is typically measured as the peak response or the area under the curve.

-

Normalize the data to the response of the agonist alone.

-

Plot the normalized response against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the this compound binding site and its characterization.

References

In Vitro Characterization of VU0409106: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0409106 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2] As a Class C G-protein coupled receptor (GPCR), mGlu5 is a key player in excitatory neurotransmission in the central nervous system (CNS), and its modulation has been a significant focus for the development of novel therapeutics for a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the in vitro pharmacological characterization of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Quantitative In Vitro Data

The following tables summarize the key quantitative parameters defining the in vitro activity of this compound.

Table 1: Potency and Binding Affinity of this compound

| Parameter | Species | Value | Assay Type | Reference |

| IC50 | Rat | 24 nM | Calcium Mobilization | [1] |

| IC50 | Human | 49 nM | Calcium Mobilization | [1] |

| Ki | Rat | 6.8 nM | Radioligand Binding | [1] |

Table 2: Selectivity Profile of this compound

| Target | Activity | Concentration Tested | Assay Type | Reference |

| mGluR1, 2, 3, 4, 6, 7, 8 | Inactive | 10 µM | Cell-based functional assays | [1] |

| Panel of 68 GPCRs, ion channels, kinases, and transporters | No significant response | 10 µM | Radioligand binding assays | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a negative allosteric modulator, binding to a site on the mGlu5 receptor that is distinct from the orthosteric glutamate binding site.[1] This binding event reduces the receptor's response to glutamate. The canonical signaling pathway for mGlu5 involves its coupling to the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger. By binding to its allosteric site, this compound attenuates this signaling cascade.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the glutamate-induced increase in intracellular calcium in cells expressing the mGlu5 receptor.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture and Plating:

-

HEK293A cells stably expressing the rat mGlu5 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 to 40,000 cells per well and incubated overnight at 37°C in a 5% CO2 atmosphere.

-

-

Dye Loading:

-

The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered salt solution for 1 hour at 37°C.

-

-

Compound Application:

-

This compound is serially diluted to the desired concentrations in an appropriate assay buffer.

-

The dye solution is removed, and the cells are washed with assay buffer.

-

The compound dilutions (or vehicle control) are added to the wells and pre-incubated for a specified time (e.g., 15-30 minutes).

-

-

Agonist Stimulation and Signal Detection:

-

The plate is placed in a fluorescence imaging plate reader (FLIPR).

-

A baseline fluorescence reading is taken before the addition of glutamate.

-

An EC80 concentration of glutamate is added to the wells to stimulate the mGlu5 receptor.

-

The fluorescence intensity is measured kinetically for several minutes to capture the peak calcium response.

-

-

Data Analysis:

-

The increase in fluorescence over baseline is calculated for each well.

-

The data are normalized to the response of the vehicle control.

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound to the mGlu5 receptor by measuring its ability to displace a radiolabeled ligand that binds to the same allosteric site.

Experimental Workflow:

Detailed Protocol:

-

Membrane Preparation:

-

HEK293A cells expressing rat mGlu5 are harvested and homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled mGlu5 NAM, such as [3H]-M-MPEP, and a range of concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled mGlu5 NAM.

-

The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed with cold assay buffer to remove any non-specifically bound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value is determined by fitting the competition binding data to a one-site fit model.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Other In Vitro Assays

While the primary characterization of this compound has focused on calcium mobilization and radioligand binding, other functional assays are commonly used to profile mGlu5 NAMs.

-

Electrophysiology: Patch-clamp electrophysiology can be used to assess the effects of mGlu5 modulators on neuronal excitability and synaptic transmission. To date, specific electrophysiological characterization data for this compound has not been published.

Conclusion

This compound is a well-characterized in vitro tool compound that acts as a potent and selective negative allosteric modulator of the mGlu5 receptor. Its in vitro profile, established primarily through calcium mobilization and radioligand binding assays, demonstrates high affinity and specificity for its target. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel mGlu5 modulators. Further studies, particularly those exploring its effects in other functional assays and electrophysiological preparations, would provide an even more comprehensive understanding of its in vitro pharmacology.

References

- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound: A negative allosteric modulator of mGlu5 with activity in a mouse model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of VU0409106: An In-Depth Technical Guide for Drug Development Professionals

An exploration of the core structure-activity relationship (SAR) of VU0409106, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). This guide provides a comprehensive overview of the key chemical modifications that influence its pharmacological activity, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.

This compound has emerged as a significant tool compound for studying the therapeutic potential of mGlu5 NAMs in various central nervous system (CNS) disorders, including anxiety.[1][2] Its development has been guided by a systematic exploration of the structure-activity relationships within an aryl ether series of mGlu5 NAMs. This document serves as a technical resource for researchers and drug development professionals, summarizing the quantitative SAR data, outlining detailed experimental methodologies, and illustrating key biological pathways and experimental processes.

Core Structure-Activity Relationship (SAR) Insights

The SAR studies for this compound and its analogs have revealed several key structural features that are critical for potent mGlu5 negative allosteric modulation. These findings are summarized in the tables below, with potency data presented as pIC50 and IC50 values for convenient evaluation.[1]

Table 1: Modifications of the Eastern Secondary Amide Group[1]

| Compound | R Group | mGlu5 pIC50 | mGlu5 IC50 (nM) | cLogP |

| 3 | 3-chlorophenyl | 7.43 | 37 | 3.86 |

| 9 | 3-methylphenyl | 7.37 | 43 | - |

| 10 | 2-pyridyl | 7.89 | 13 | 2.70 |

-

Replacement of the 3-chlorophenyl group with a 3-methylphenyl group had little effect on potency.

-

The introduction of a 2-pyridyl group significantly enhanced potency and reduced lipophilicity, a favorable characteristic for CNS drug candidates.

Table 2: Modifications of the Thiazole Ring[1]

| Compound | R Group | mGlu5 pIC50 | mGlu5 IC50 (nM) |

| 17 | Unsubstituted thiazole | < 5.0 | >10000 |

| 18 | 4-methylthiazole | 7.20 | 63 |

| 19 | Thiadiazole | < 5.0 | >30000 |

| 20 | 4-trifluoromethylthiazole | < 5.0 | >30000 |

| 21 | Triazole | < 5.0 | >30000 |

| 22 | Triazole | < 5.0 | >30000 |

-

A 4-methyl group on the thiazole ring was found to be critical for activity, with the unsubstituted analog being weakly active.

-

Other heterocyclic replacements for the 4-methylthiazole, such as thiadiazole and triazole, were inactive.

Table 3: Evaluation of the Northern Ether Linkage[1]

| Compound | Linkage | mGlu5 pIC50 | mGlu5 IC50 (nM) | cLogP |

| 18 | Pyridine ether | 7.20 | 63 | 2.32 |

| 23 | Pyrimidine ether | 7.82 | 15 | 1.27 |

-

Replacing the pyridine ether with a pyrimidine ether not only enhanced potency but also significantly reduced lipophilicity.

Table 4: SAR of the Phenyl Core and Thiazole Substituents[1]

| Compound | Phenyl Core | Thiazole R Group | mGlu5 pIC50 | mGlu5 IC50 (nM) |

| 24 (this compound) | 3,5-difluorophenyl | 4-methyl | 8.15 | 7.1 |

| 25 | 3-chlorophenyl | 4-methyl | 8.39 | 4.1 |

| 33 | 3,5-difluorophenyl | cyclopropyl | 7.15 | 71 |

| 34 | 3,5-difluorophenyl | 5-fluoro-4-methyl | 7.85 | 14 |

| 35 | 3,5-difluorophenyl | fluoromethyl | 7.54 | 29 |

| 36 | 3,5-difluorophenyl | difluoromethyl | 6.80 | 160 |

| 37 | 3,5-difluorophenyl | trifluoromethyl | 6.27 | 540 |

-

The 3,5-difluorophenyl core of this compound provided a good balance of potency and properties.

-

Modifications to the 4-methyl group on the thiazole, such as replacement with a cyclopropyl group or progressive fluorination, were generally detrimental to activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and characterization of this compound.

mGlu5 Negative Allosteric Modulator Calcium Mobilization Assay

This assay is used to determine the potency of compounds in inhibiting the glutamate-induced calcium mobilization in cells expressing the mGlu5 receptor.

Materials:

-

HEK293 cells stably expressing human or rat mGlu5.

-

Assay Buffer: Hank's balanced salt solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic acid F-127.

-

Glutamate.

-

Test compounds.

Procedure:

-

Cell Preparation: Plate HEK293-mGlu5 cells in 384-well black-walled, clear-bottom plates and grow to confluence.

-

Dye Loading: Aspirate the growth medium and add 20 µL of Fluo-4 AM loading solution (2 µM Fluo-4 AM in assay buffer with 0.02% pluronic acid). Incubate for 45 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of test compounds in DMSO and then dilute in assay buffer.

-

Assay:

-

Wash the cells with assay buffer.

-

Add the test compound to the cells and incubate for a specified period.

-

Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Add an EC80 concentration of glutamate to the cells.

-

Measure the fluorescence signal for approximately 2 minutes.

-

-

Data Analysis: The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

[3H]-Methoxy-PEPy Radioligand Binding Assay

This assay is used to determine if a compound binds to the MPEP allosteric site on the mGlu5 receptor. [3H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine ([3H]methoxy-PEPy) is a radiolabeled analog of MPEP.[1]

Materials:

-

Membranes prepared from cells expressing the mGlu5 receptor.

-

[3H]methoxy-PEPy.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control (e.g., MPEP).

-

Test compounds.

Procedure:

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, [3H]methoxy-PEPy (at a concentration near its Kd), and either buffer, non-specific binding control, or the test compound at various concentrations.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Calculate the Ki values for the test compounds. The interaction of this compound with the known mGlu5 allosteric binding site was confirmed using this method, yielding a Ki of 6.8 nM.[1]

Mouse Marble Burying Model of Anxiety

This in vivo model is used to assess the anxiolytic-like effects of compounds.[1]

Materials:

-

Standard mouse cages.

-

Bedding material (e.g., aspen chips), approximately 5 cm deep.

-

Glass marbles (approximately 20 per cage).

-

Test compound (this compound) and vehicle control.

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.

-

Dosing: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection) at a specified time before the test.

-

Test Initiation: Place each mouse individually into a cage with 20 marbles evenly spaced on the surface of the bedding.

-

Test Duration: Allow the mice to freely explore the cage and bury the marbles for a 30-minute period.

-

Scoring: After 30 minutes, remove the mouse from the cage and count the number of marbles that are at least two-thirds buried.

-

Data Analysis: Compare the number of marbles buried by the compound-treated group to the vehicle-treated group using appropriate statistical methods. This compound was shown to be efficacious in this model.[1][2]

Visualizing the Molecular and Experimental Landscape

To better understand the context of this compound's activity, the following diagrams illustrate the mGlu5 signaling pathway and the experimental workflows used in its characterization.

Caption: mGlu5 signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for the evaluation of mGlu5 NAMs.

This guide provides a foundational understanding of the structure-activity relationships of this compound and the experimental approaches used to characterize this important pharmacological tool. The data and protocols presented herein are intended to facilitate further research and development in the field of mGlu5 modulation for the treatment of CNS disorders.

References

In-Depth Technical Guide: Target Validation of VU0409106 in CNS Disorders

A Note on the Target: Initial reports may have associated VU0409106 with various targets. However, extensive research has conclusively identified its primary target as the metabotropic glutamate receptor 5 (mGlu5). This guide will focus on the validation of this compound as a negative allosteric modulator (NAM) of mGlu5 for potential applications in Central Nervous System (CNS) disorders.

Executive Summary

This compound is a potent, selective, and CNS-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5)[1][2]. It binds to an allosteric site on the mGlu5 receptor, distinct from the glutamate binding site, and inhibits the receptor's response to glutamate. Preclinical studies have demonstrated its efficacy in animal models of anxiety, suggesting its potential as a therapeutic agent for CNS disorders where mGlu5 signaling is dysregulated[1][2]. This document provides a comprehensive overview of the target validation of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency of this compound at mGlu5

| Assay Type | Parameter | Value | Cell Line | Species | Reference |

| Calcium Mobilization Assay | IC50 | 24 nM | HEK293 | Rat | [1] |

Table 2: Selectivity Profile of this compound

| Receptor/Target | Activity | IC50 / % Inhibition | Comments | Reference |

| mGlu1 | Inactive | > 10 µM | [1] | |

| mGlu2 | Inactive | > 10 µM | [1] | |

| mGlu3 | Inactive | > 10 µM | [1] | |

| mGlu4 | Inactive | > 10 µM | [1] | |

| mGlu6 | Inactive | > 10 µM | [1] | |

| mGlu7 | Inactive | > 10 µM | [1] | |

| mGlu8 | Inactive | > 10 µM | [1] |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Route | Dose (mg/kg) | Value | Unit | Reference |

| Cmax (Plasma) | IP | 10 | 1154 | ng/mL | [1] |

| Cmax (Brain) | IP | 10 | 1021 | ng/g | [1] |

| Brain/Plasma Ratio | IP | 10 | 0.88 | - | [1] |

Signaling Pathways and Experimental Workflows

Diagram 1: mGlu5 Signaling Pathway and the Action of this compound

References

The Anxiolytic Potential of mGlu5 Negative Allosteric Modulation: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

The metabotropic glutamate receptor 5 (mGlu5), a G-protein coupled receptor pivotal in modulating excitatory neurotransmission, has emerged as a significant target for the development of novel anxiolytic therapeutics. Negative allosteric modulators (NAMs) of mGlu5 have demonstrated robust anxiolytic-like effects in a multitude of preclinical studies, offering a promising alternative to classical anxiolytics like benzodiazepines, which are often associated with undesirable side effects. This technical guide provides a comprehensive overview of the role of mGlu5 negative allosteric modulation in anxiety, detailing the underlying signaling pathways, summarizing key preclinical and clinical findings, and outlining standard experimental protocols.

Core Principles of mGlu5 Signaling and Negative Allosteric Modulation

Metabotropic glutamate receptor 5 is predominantly located on postsynaptic neurons and is coupled to Gαq/11 proteins. Upon activation by glutamate, mGlu5 initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling pathway plays a crucial role in synaptic plasticity and neuronal excitability.

mGlu5 NAMs do not compete with the endogenous ligand glutamate for its binding site. Instead, they bind to a distinct allosteric site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of glutamate. This modulation dampens the downstream signaling cascade, thereby mitigating the excessive glutamatergic activity implicated in anxiety disorders.

Quantitative Data from Preclinical and Clinical Studies

The anxiolytic potential of mGlu5 NAMs has been extensively evaluated in various rodent models of anxiety. The following tables summarize key quantitative findings for two prototypical mGlu5 NAMs, MPEP and Fenobam.

Table 1: Anxiolytic Effects of MPEP in Rodent Models

| Behavioral Test | Species | Dose Range (mg/kg) | Route of Administration | Key Findings | Reference |

| Elevated Plus Maze | Rat | 1 - 30 | i.p. | Increased time spent in and entries into open arms. | [1] |

| Vogel Conflict Test | Rat | 10 - 30 | p.o. | Significantly increased punished responding.[2] | [2] |

| Geller-Seifter Conflict | Rat | 10 - 30 | p.o. | Increased responding during punished periods.[2] | [2] |

| Four-Plate Test | Mouse | 1 - 30 | i.p. | Increased punished crossings. | [1] |

| Conditioned Emotional Response | Rat | 10 - 30 | p.o. | Reduced fear-potentiated startle.[2] | [2] |

| Light-Dark Box | Rat (immature) | 10 - 40 | i.p. | Increased time spent in the light compartment.[3] | [3] |

Table 2: Anxiolytic Effects of Fenobam in Preclinical and Clinical Studies

| Study Type | Model/Population | Dose | Route of Administration | Key Findings | Reference |

| Preclinical | Vogel Conflict Test (Rat) | 10 - 30 mg/kg | p.o. | Significant increase in punished licks.[4] | [4] |

| Preclinical | Geller-Seifter Conflict (Rat) | 10 - 30 mg/kg | p.o. | Increased responding during conflict periods.[4] | [4] |

| Preclinical | Conditioned Emotional Response (Rat) | 10 - 30 mg/kg | p.o. | Attenuation of conditioned suppression.[4] | [4] |

| Preclinical | Stress-Induced Hyperthermia (Mouse) | 10 - 30 mg/kg | p.o. | Reduced stress-induced increase in body temperature.[4] | [4] |

| Clinical Trial | Patients with severe anxiety | Not specified | p.o. | Efficacy comparable to diazepam.[4] | [4][5] |

Detailed Experimental Protocols and Workflows

The following are detailed methodologies for key behavioral assays used to evaluate the anxiolytic effects of mGlu5 NAMs.

Elevated Plus Maze (EPM)

The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[6][7][8]

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.

Procedure:

-

Acclimatize the animal to the testing room for at least 30-60 minutes prior to the test.

-

Place the animal in the center of the maze, facing one of the open arms.[9]

-

Allow the animal to freely explore the maze for a 5-minute session.[6][9]

-

Record the session using a video camera positioned above the maze.

-

After the session, return the animal to its home cage.

-

Clean the maze thoroughly between animals to eliminate olfactory cues.[7]

Key Parameters Measured:

-

Time spent in the open arms versus the closed arms.

-

Number of entries into the open and closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Marble Burying Test

This test is used to assess anxiety and compulsive-like behaviors in rodents. The natural tendency of mice to bury unfamiliar objects is sensitive to anxiolytic drug treatment.[10][11][12]

Apparatus: A standard rodent cage with deep bedding and glass marbles.

Procedure:

-

Prepare the test cage with a 5 cm layer of fresh bedding.[11][12]

-

Evenly space 20 glass marbles on the surface of the bedding.[10][11]

-

Gently place the mouse into the cage.

-

Leave the mouse undisturbed for a 30-minute test period.[10][11][12]

-

At the end of the session, carefully remove the mouse.

-

Count the number of marbles that are at least two-thirds buried in the bedding.[10][11][12]

Key Parameter Measured:

-

Number of marbles buried.

A decrease in the number of marbles buried suggests an anxiolytic or anti-compulsive effect.

Conclusion and Future Directions

The negative allosteric modulation of mGlu5 receptors presents a compelling strategy for the development of novel anxiolytic drugs. Preclinical evidence strongly supports the anxiolytic-like efficacy of mGlu5 NAMs across a range of rodent models, often with a favorable side effect profile compared to existing treatments. While early clinical findings with compounds like fenobam have been encouraging, further research is necessary to establish the therapeutic window and long-term safety of this drug class in human populations. Future investigations should focus on the development of mGlu5 NAMs with optimized pharmacokinetic and pharmacodynamic properties, as well as the exploration of their efficacy in specific anxiety disorders. The continued use of robust preclinical models and translational biomarkers will be critical in advancing these promising compounds from the laboratory to the clinic.

References

- 1. Potential anxiolytic- and antidepressant-like effects of MPEP, a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of the mGlu5 receptor antagonist MPEP in rodent tests of anxiety and cognition: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. archive.measuringbehavior.org [archive.measuringbehavior.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. The Metabotropic Glutamate Receptor Subtype 5 Antagonist Fenobam Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. protocols.io [protocols.io]

- 8. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]

- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jove.com [jove.com]

- 11. mmpc.org [mmpc.org]

- 12. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of VU0409106

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for in vivo studies of VU0409106, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). The provided information is intended to guide researchers in pharmacology and neuroscience in the design and execution of pharmacokinetic and behavioral experiments to evaluate the in vivo efficacy and properties of this compound.

Overview of this compound

This compound is a valuable research tool for investigating the physiological roles of mGlu5 and its potential as a therapeutic target for central nervous system (CNS) disorders. As a NAM, this compound does not compete with the endogenous ligand glutamate at the orthosteric binding site but instead binds to an allosteric site on the receptor, modulating its response to glutamate. This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to orthosteric antagonists. In vivo studies have demonstrated that this compound possesses good CNS exposure and is effective in animal models of anxiety[1].

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vivo pharmacokinetic and behavioral studies.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Units | Conditions |

| Dose | 10 | mg/kg | Single intraperitoneal (IP) injection |

| Vehicle | 10% Tween 80 in saline | - | - |

| Animal Model | Male CD-1 mice | - | n=3 per time point |

| Tmax (Plasma) | 15 | minutes | - |

| Cmax (Plasma) | 1,817 | ng/mL | - |

| AUC (Plasma) | 79,961 | ngmin/mL | - |

| Tmax (Brain) | 15 | minutes | - |

| Cmax (Brain) | 1,657 | ng/g | - |

| AUC (Brain) | 77,552 | ngmin/g | - |

| Brain/Plasma Ratio | ~1.0 | - | At Tmax |

| Unbound Brain Conc. (15 min) | 335 | nM | - |

| Unbound Brain Conc. (60 min) | 38 | nM | - |

Data extracted from Felts et al., 2013[1].

Table 2: Efficacy of this compound in the Mouse Marble Burying Assay

| Treatment | Dose (mg/kg, IP) | % Reduction in Marbles Buried | Animal Model |

| This compound | 10 | Significant | Male CD-1 mice |

| Vehicle | - | Baseline | Male CD-1 mice |

Note: The original publication states efficacy but does not provide specific quantitative values for the percentage of reduction in the abstract. The protocol below is a standard representation of the assay.

Experimental Protocols

Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of this compound in mouse plasma and brain following a single intraperitoneal injection.

Materials:

-

This compound

-

Vehicle: 10% Tween 80 in sterile saline

-

Male CD-1 mice (8-10 weeks old)

-

Standard laboratory animal housing and husbandry equipment

-

Syringes and needles for IP injection

-

Blood collection tubes (e.g., with EDTA)

-

Brain harvesting tools

-

Centrifuge

-

Liquid chromatography-mass spectrometry (LC-MS/MS) equipment for bioanalysis

Procedure:

-